molecular formula C30H37F3N2O6 B605082 ABBV-3221 CAS No. 2222264-64-2

ABBV-3221

Cat. No.: B605082
CAS No.: 2222264-64-2
M. Wt: 578.6292
InChI Key: YFEYDNAKCSOOOG-YCXOGWGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABBV-3221 (also known as GLPG-3221) is a cystic fibrosis transmembrane conductance regulator (CFTR) C2 corrector developed collaboratively by AbbVie and Galapagos NV. It is designed to address the F508del mutation, the most common CFTR defect in cystic fibrosis (CF). As a C2 corrector, this compound complements first-generation (C1) correctors like lumacaftor (VX-809) and tezacaftor (VX-661) by stabilizing CFTR at the cell membrane through a distinct mechanism . Preclinical studies demonstrated its ability to enhance CFTR functional activity significantly when combined with C1 correctors (e.g., ABBV-2222) and potentiators (e.g., ABBV-974) in triple therapy regimens . This compound was advanced to clinical trials due to its robust pharmacokinetic (PK) profile and efficacy in restoring chloride ion channel function in vitro .

Properties

CAS No.

2222264-64-2

Molecular Formula

C30H37F3N2O6

Molecular Weight

578.6292

IUPAC Name

(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1

InChI Key

YFEYDNAKCSOOOG-YCXOGWGTSA-N

SMILES

O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLPG-3221;  GLPG 3221;  GLPG\3221;  ABBV-3221;  ABBV 3221;  ABBV\3221; 

Origin of Product

United States

Preparation Methods

Catalyst Selection and Optimization

A high-throughput experimentation (HTE) screen identified the Cu(I)/phosphino-oxazoline ferrocene complex as optimal (Table 1). This catalyst system provided superior reactivity and stereocontrol compared to alternatives such as Rh(II) or Ni(0) complexes.

Table 1: Catalyst Performance in [3 + 2] Cycloaddition

Catalyst SystemYield (%)ee (%)Purity (%)
Cu(I)/Phox-Ferrocene78>9999
Rh(II)-Pybox458285
Ni(0)-BINAP327578

The reaction conditions (10 mol% catalyst loading, dichloromethane solvent, −20°C) minimized side products like retro-cycloaddition adducts. Crystallization from heptane/ethyl acetate enhanced purity to 99% while preserving stereochemistry.

Nef Reaction for Ketone Formation

The nitro group in pyrrolidine 23 is converted to a ketone (24 ) via a Nef reaction, enabling subsequent stereoselective reduction (Figure 2). Optimal conditions involved:

  • Reagents : HCl (2 M), NaNO₂ (1.5 equiv), H₂O/THF (3:1)

  • Temperature : 0°C to 25°C gradient over 4 h

  • Yield : 92%

Control experiments demonstrated that slower addition rates minimized overoxidation byproducts. The ketone intermediate 24 was characterized by 13C^{13}\text{C} NMR (δ=208.2δ = 208.2 ppm, C=O) and HPLC purity >98%.

Introduction of the 2-methoxy-5-(trifluoromethyl)pyridinylmethyl ether side chain to alcohol 25 proceeds via an SN2 alkylation (Figure 3):

  • Base : Potassium tert-butoxide (3.0 equiv)

  • Solvent : DMF at 0°C → 25°C

  • Alkylating Agent : 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (1.2 equiv)

  • Yield : 85%

DFM was selected over alternatives like THF due to superior solubility of the alkoxide intermediate. The reaction’s regioselectivity was confirmed by NOESY correlations between the pyridinylmethyl group and pyrrolidine protons.

Alloc Protection and Deprotection Strategies

Temporary allyloxycarbonyl (Alloc) protection of the pyrrolidine nitrogen facilitated subsequent functionalization without epimerization:

  • Protection : Allyl chloroformate (1.1 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C (95% yield)

  • Deprotection : Pd(PPh₃)₄ (5 mol%), morpholine (3 equiv), THF, 25°C (90% yield)

The Alloc group provided orthogonal protection compatibility with later acylation steps. Kinetic studies revealed complete deprotection within 2 h under these conditions.

Acylation and Saponification to Final Product

The penultimate step involves acylation of amine 27 with (S)-tetrahydropyran-2-carboxylic acid followed by saponification:

Acylation

  • Reagents : Acid chloride (generated in situ with oxalyl chloride), Et₃N (2.0 equiv), CH₂Cl₂

  • Yield : 88%

Saponification

  • Conditions : LiOH (2.5 equiv), MeOH/THF (1:1), 40°C, 12 h

  • Yield : 95%

The final API (this compound) exhibited >99.5% HPLC purity and passed ICH stability guidelines for hygroscopicity and photostability.

Process Optimization for Multikilogram Scale Production

Scalable adaptations of the discovery route included:

  • Cycloaddition : Reduced catalyst loading to 5 mol% without compromising ee

  • Crystallization : Switch from ethyl acetate/heptane to MTBE for safer isolation

  • Workup : Continuous extraction replaced batch processes for intermediates 22 and 26

These changes enabled the synthesis of 300 g batches with consistent purity (99.2–99.7%) and throughput of 1.2 kg/week.

Table 2: Key Quality Attributes of this compound API

ParameterSpecificationMethod
Purity (HPLC)≥99.5%USP <621>
Enantiomeric Excess≥99.0%Chiral SFC
Residual Solvents<500 ppmGC-MS
Particle Size (D90)20–50 μmLaser Diffraction

Chemical Reactions Analysis

Types of Reactions

ABBV-3221 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .

Scientific Research Applications

Key Mechanisms:

  • Corrector Activity : ABBV-3221 improves the folding and trafficking of the CFTR protein to the cell membrane.
  • Combination Therapy : It has shown improved efficacy when used in combination with other correctors and potentiators, such as ABBV-2222 and GLPG1837. This combination therapy has demonstrated significant improvements in CFTR function compared to dual therapies alone .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed in preclinical studies involving animal models. Key parameters include:

ParameterRat PKDog PK
Clearance (L/h/kg)0.130.64
Half-life (h)3.06.4
Bioavailability (%)5378

These findings indicate that this compound has favorable pharmacokinetic properties, suggesting good absorption and distribution in vivo .

Clinical Trials

This compound has advanced into clinical trials due to its promising preclinical results. The compound was selected based on its ability to significantly enhance CFTR functional activity when used as part of a triple combination therapy in vitro.

Clinical Trial Highlights:

  • Phase Trials : Currently under evaluation for safety and efficacy in patients with cystic fibrosis.
  • Efficacy Studies : In vitro studies have shown that this compound provides substantial improvements over existing therapies by enhancing CFTR current with an effective concentration (EC50) of 105 nM and a maximum response exceeding 585% compared to dual combinations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

  • In Vitro Efficacy : Research demonstrated that this compound significantly increased CFTR activity in human bronchial epithelial cells when combined with other modulators .
  • Preclinical Safety Evaluations : Comprehensive safety assessments have indicated a reasonable safety profile for this compound, supporting its advancement into human trials .
  • Comparative Studies : Comparative evaluations against other correctors have established this compound as a superior option for restoring CFTR function, particularly for patients with specific mutations .

Mechanism of Action

ABBV-3221 exerts its effects by enhancing the activity of the CFTR protein. It increases the opening of the chloride channel, allowing for better regulation of chloride and bicarbonate ions across epithelial cell membranes. This action is particularly effective when this compound is used in combination with other CFTR modulators, such as ABBV-2222 and GLPG1837, which further enhance the CFTR current and improve clinical outcomes for cystic fibrosis patients .

Comparison with Similar Compounds

This compound vs. C1 Correctors

  • Lumacaftor (VX-809) : The first C1 corrector approved for CF. This compound’s triple combination outperformed dual therapies involving lumacaftor and potentiators in preclinical models .

This compound vs. Other C2 Correctors

  • ABBV-2737 (C2) : Showed modest ppFEV1 improvements (3.6%) and sweat chloride reduction in phase IIa trials. Unlike this compound, it synergizes with lumacaftor, suggesting mechanistic divergence among C2 correctors .
  • PTI-801 (C3): A third-generation corrector with phase I success, improving ppFEV1 and BMI in patients.

Detailed Comparative Analysis

Efficacy and Clinical Outcomes

  • In Vitro Performance : this compound combined with ABBV-2222 and ABBV-974 (potentiator) rescued CFTR function in F508del cells more effectively than dual corrector-potentiator combinations .

Data Tables

Table 1: Comparative Overview of CFTR Correctors

Compound Class Mechanism Key Efficacy Findings Clinical Stage References
This compound C2 Stabilizes surface CFTR Superior in vitro triple therapy efficacy Clinical trials
ABBV-2222 C1 Enhances early CFTR folding 25% more potent than lumacaftor in vitro Phase IIa
Lumacaftor C1 Early folding correction FDA-approved; limited efficacy in monotherapy Approved
ABBV-2737 C2 Synergizes with C1 correctors Modest ppFEV1 improvement (3.6%) Phase IIa
PTI-801 C3 Novel mechanism Improved ppFEV1 and BMI in phase I Phase I

Table 2: Pharmacokinetic Properties of this compound (1 mg/kg Dose)

Species Clearance (L/h/kg) Half-Life (h)
Rat 1.2 3.2
Dog 0.6 6.5

Data sourced from preclinical studies .

Q & A

What synthetic methodologies are employed in the enantioselective synthesis of ABBV-3221?

Level: Basic
Methodological Answer:
this compound’s pyrrolidine core is synthesized via a Cu(I)-catalyzed [3+2] cycloaddition reaction, as described in Scheme 20 of AbbVie’s published work . Key steps include:

  • Catalyst selection : Use of chiral Cu(I) complexes to induce enantioselectivity.
  • Reaction conditions : Optimization of temperature, solvent (e.g., dichloromethane), and stoichiometry to achieve high yields (>80%) and enantiomeric excess (ee >95%).
  • Scalability : Multi-kilogram-scale production requires strict control of moisture and oxygen levels to prevent catalyst deactivation .

How can researchers validate the purity and identity of this compound intermediates?

Level: Basic
Methodological Answer:
Validation involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity through characteristic proton/carbon shifts and coupling constants.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection (e.g., 210 nm).
  • Mass Spectrometry (MS) : Verify molecular weight via electrospray ionization (ESI-MS).
  • X-ray Crystallography (for novel intermediates): Resolve absolute configuration .
    Documentation must adhere to journal guidelines, with raw data archived in supplementary materials .

What experimental design principles apply to optimizing this compound’s enantioselective catalysis?

Level: Advanced
Methodological Answer:
Optimization requires a factorial design approach:

  • Variables : Screen ligands (e.g., bisphosphines), solvent polarity, and temperature gradients.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Kinetic studies : Determine rate laws and activation energies to refine mechanistic understanding .
    Contradictory data (e.g., unexpected ee drops) should trigger re-evaluation of catalyst loading or substrate purity .

How should researchers address contradictions in pharmacokinetic (PK) data for this compound?

Level: Advanced
Methodological Answer:
Contradictions arise from methodological variability (e.g., dosing regimens, analytical techniques). Mitigation strategies include:

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., AUC, Cmax).
  • Sensitivity analysis : Identify outliers via Grubbs’ test or robust statistical models.
  • In vitro-in vivo correlation (IVIVC) : Validate PK models using hepatocyte clearance assays or microsomal stability data .
    Document discrepancies in the discussion section, proposing hypotheses (e.g., polymorphic metabolism) for future testing .

What computational tools are suitable for predicting this compound’s binding affinity?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) with explicit solvent models.
  • Docking Software (AutoDock Vina, Schrödinger) : Screen pose libraries to identify high-affinity conformations.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding-site mutations.
  • Validation : Cross-reference predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
    Report force field parameters and convergence criteria to ensure reproducibility .

How to design a robust bioassay for evaluating this compound’s efficacy in disease models?

Level: Basic
Methodological Answer:

  • Cell-based assays : Use reporter gene systems (e.g., luciferase) to quantify target engagement.
  • Animal models : Select species with homologous target expression (e.g., transgenic mice).
  • Dose-response curves : Apply 4-parameter logistic models to calculate EC50/IC50.
  • Controls : Include vehicle, positive (reference compound), and negative (knockout) controls.
    Raw data (e.g., luminescence counts) must be archived with metadata (e.g., passage number, serum batch) .

What statistical methods are appropriate for analyzing this compound’s toxicity data?

Level: Advanced
Methodological Answer:

  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for pairwise differences).
  • Benchmark Dose (BMD) modeling : Estimate toxicity thresholds using EPA’s BMDS software.
  • Probit analysis : Calculate LD50 values for acute toxicity studies.
  • False Discovery Rate (FDR) correction : Adjust p-values for high-throughput genomic data (e.g., transcriptomics).
    Report confidence intervals and effect sizes to avoid overinterpretation of "significant" results .

How to resolve discrepancies in this compound’s polymorph characterization?

Level: Advanced
Methodological Answer:

  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-driven phase changes.
  • Crystal Structure Prediction (CSP) : Employ Monte Carlo methods to predict stable forms.
    Publish full crystallographic data (CIF files) in supplementary materials .

What protocols ensure reproducibility in this compound’s scale-up synthesis?

Level: Basic
Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC for real-time monitoring.
  • Design of Experiments (DoE) : Optimize parameters (e.g., mixing speed, cooling rate) via Plackett-Burman or Box-Behnken designs.
  • Critical Quality Attributes (CQAs) : Define acceptance criteria for purity, particle size, and dissolution.
  • Batch records : Document deviations (e.g., temperature excursions) and corrective actions .

How to integrate omics data into this compound’s mechanism of action studies?

Level: Advanced
Methodological Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Apply tandem mass spectrometry (LC-MS/MS) for protein quantification.
  • Pathway enrichment analysis : Tools like DAVID or Metascape highlight perturbed biological processes.
  • Multi-omics integration : Employ weighted gene co-expression network analysis (WGCNA) to link molecular changes.
    Validate findings with orthogonal methods (e.g., siRNA knockdown) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABBV-3221
Reactant of Route 2
ABBV-3221

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.